5,11-Dihydro-2,10-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde
Description
Properties
IUPAC Name |
4,8-dihydroxy-5,11-dihydroindolo[3,2-b]carbazole-12-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O3/c22-8-13-17-10-2-1-3-16(24)19(10)21-15(17)7-12-11-6-9(23)4-5-14(11)20-18(12)13/h1-8,20-21,23-24H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVEGFSNSOSMIJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)NC3=C2C(=C4C(=C3)C5=C(N4)C=CC(=C5)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40461414 | |
| Record name | AGN-PC-0063M6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40461414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
549548-28-9 | |
| Record name | 5,11-Dihydro-2,10-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=549548-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AGN-PC-0063M6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40461414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Skeleton Construction via Indole Condensation Reactions
The indolo[3,2-b]carbazole framework is typically assembled through acid-catalyzed condensation of indole derivatives. A common approach involves reacting 2-hydroxyindole with aldehydes under acidic conditions to form the fused carbazole structure . For instance, heating 2-hydroxyindole with formaldehyde in the presence of HCl generates the dihydroxyindole intermediate, which undergoes oxidative coupling to yield the carbazole core . The aldehyde group at position 6 is introduced via Vilsmeier-Haack formylation , where phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) selectively functionalize the aromatic ring .
Key reaction conditions :
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Temperature: 80–100°C
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Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
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Catalysts: Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., H₂SO₄)
Functionalization and Protection Strategies
The hydroxyl groups at positions 2 and 8 require protection during synthesis to prevent undesired side reactions. Silyl ether protection using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole is widely employed due to its stability under acidic and basic conditions . After core formation, the aldehyde group is introduced via formylation, followed by deprotection using tetrabutylammonium fluoride (TBAF) .
Example protocol :
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Protect hydroxyl groups with TBDMSCl in DCM (0°C, 2 h).
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Perform Vilsmeier-Haack formylation at position 6 (POCl₃/DMF, 50°C, 6 h).
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Deprotect silyl ethers using TBAF in THF (room temperature, 1 h) .
Microwave-Assisted Synthesis for Enhanced Efficiency
Recent advancements utilize microwave irradiation to accelerate reaction kinetics. A study demonstrated that microwave-assisted Pictet-Spengler reactions reduce synthesis time from 12 hours to 20 minutes while maintaining yields above 85% . For the target compound, microwave conditions (90°C, 5 bar) facilitate rapid cyclization and minimize byproduct formation .
Optimized microwave parameters :
Green Chemistry Approaches
To reduce environmental impact, ionic liquid-supported synthesis has been explored. Ionic liquids like 1-(2-hydroxyethyl)-3-methylimidazolium tetrafluoroborate act as recyclable solvents and catalysts, enabling efficient coupling and cyclization steps . This method eliminates volatile organic solvents and achieves yields comparable to traditional methods (78–82%) .
Comparison of traditional vs. green methods :
| Parameter | Traditional Method | Ionic Liquid Method |
|---|---|---|
| Reaction Time | 12–24 h | 3–6 h |
| Yield | 70–75% | 78–82% |
| Solvent Recovery | <50% | >90% |
| Byproducts | Moderate | Minimal |
Purification and Characterization
Crude products are purified via column chromatography (silica gel, 4:1 hexane/ethyl acetate) or recrystallization from ethanol . Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity:
Chemical Reactions Analysis
Metabolic Hydroxylation and Oxidation
The compound’s dihydroxy substitution pattern at positions C2 and C10 suggests enzymatic hydroxylation as a key reaction. Studies on FICZ metabolism highlight:
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Cytochrome P450 (CYP)-mediated hydroxylation :
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CYP1A1, CYP1A2, and CYP1B1 isoforms catalyze mono- and di-hydroxylation of FICZ with high catalytic efficiency ( up to ) .
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Hydroxylation occurs preferentially at positions C2 , C4 , C8 , and C10 , influenced by steric and electronic factors .
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For example, 2,10-dihydroxy-FICZ could form via sequential hydroxylation at C2 and C10, followed by oxidation to stabilize the aromatic system .
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Table 1: Hydroxylation Patterns in Indolo[3,2-b]carbazoles
| Substrate | Enzyme | Hydroxylation Positions | Catalytic Efficiency () |
|---|---|---|---|
| FICZ | CYP1A1 | 2, 8, 4, 10 | |
| 2-OH-FICZ | CYP1A2 | 8, 10 |
Conjugation Reactions
The hydroxyl groups at C2 and C10 undergo phase II metabolism:
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Sulfonation :
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Glucuronidation :
Photochemical Reactivity
The carbazole core and aldehyde group confer sensitivity to light:
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Photooxidation :
Synthetic Pathways
Though no direct synthesis is reported for the 2,10-dihydroxy variant, routes for analogous indolo[3,2-b]carbazoles include:
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Double Fischer Indolization :
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Post-functionalization :
Chemical Stability and Reactivity
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Aldehyde Reactivity :
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pH-Dependent Tautomerism :
Toxicological Implications
Scientific Research Applications
Biological Applications
1. Aryl Hydrocarbon Receptor (AhR) Agonist
FICZ is recognized as a high-affinity agonist for the aryl hydrocarbon receptor (AhR). This receptor plays a crucial role in mediating the effects of environmental toxins and is involved in various physiological processes.
- Mechanism of Action : FICZ binds to AhR and induces the expression of cytochrome P450 enzymes, particularly CYP1A1, which are involved in the metabolism of xenobiotics and endogenous compounds .
2. Antibacterial Activity
Recent studies have indicated that FICZ may play a role in regulating antibacterial defense mechanisms. The compound has been shown to enhance the immune response against bacterial infections through its action on AhR pathways .
Study 1: AhR Activation and Cytochrome P450 Induction
A study conducted by Rannug et al. (1995) elucidated the structure and function of tryptophan-derived AhR ligands, highlighting FICZ's ability to activate AhR and induce CYP1A1 expression in vitro. This research underlined the potential of FICZ as a tool for studying AhR-related pathways in toxicology and pharmacology .
Study 2: Physiological Roles of FICZ
Wincent et al. (2009) explored the presence of FICZ in human tissues and its physiological implications. The study found that FICZ is produced endogenously and suggested its role as a natural ligand for AhR, influencing various biological processes such as cell proliferation and differentiation .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 5,11-Dihydro-2,10-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. Detailed studies are required to fully elucidate these mechanisms .
Comparison with Similar Compounds
Comparison with Similar Compounds
Indolo[3,2-b]carbazole derivatives exhibit structural diversity, primarily through substitutions at positions 2, 6, 8, 10, and 12. These modifications significantly influence their physicochemical properties, receptor binding affinity, and biological activity. Below is a detailed comparison:
Structural Variations and Key Derivatives
Key Findings from Comparative Studies
AhR Binding Affinity :
- The 6,12-dicarbaldehyde derivative exhibits the highest AhR binding affinity due to dual aldehyde groups, which optimize interactions with the receptor’s hydrophobic pocket .
- Hydroxylation at positions 2 and 10 in the target compound may reduce binding compared to FICZ, as hydroxyl groups introduce steric hindrance or alter electronic properties .
- Methylation at positions 5 and 11 enhances binding by stabilizing the planar conformation of the carbazole core .
Metabolic Stability: Hydroxylation increases solubility and metabolic clearance. For example, 2,10-dihydroxy substitution in the target compound likely improves aqueous solubility compared to non-hydroxylated derivatives like FICZ, but may reduce membrane permeability .
Synthetic Accessibility :
- Derivatives with aldehyde groups (e.g., FICZ, 6,12-dicarbaldehyde) are synthesized via regioselective formylation of indolo[3,2-b]carbazole precursors .
- Hydroxylated derivatives are typically generated through oxidative metabolism or post-synthetic modifications .
Applications: FICZ: Widely used in immunology studies for AhR pathway activation . 6,12-Dicarbaldehyde: Explored in materials science for organic semiconductors due to extended π-conjugation . Target Compound: Potential as a tunable AhR modulator in therapeutic research, balancing solubility and receptor engagement .
Biological Activity
5,11-Dihydro-2,10-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde (commonly referred to as FICZ) is a compound with significant biological activity primarily due to its role as an agonist of the aryl hydrocarbon receptor (AHR). This receptor is crucial in mediating various biological responses, including immune regulation and xenobiotic metabolism. The compound is derived from tryptophan and exhibits complex interactions within biological systems.
Chemical Structure and Properties
- Molecular Formula : C19H12N2O3
- Molecular Weight : 320.31 g/mol
- CAS Number : 549548-28-9
The structure of FICZ features a fused indole and carbazole system, which contributes to its biological activity. The presence of hydroxyl groups enhances its interaction with biological targets.
FICZ acts primarily as an AHR agonist with a high binding affinity (Kd = 70 pM) . Upon binding to AHR, it induces the expression of cytochrome P450 enzymes, particularly CYP1A1, which are involved in the metabolic processing of various compounds. This interaction initiates a cascade of signaling events that can lead to both beneficial and detrimental effects depending on the context and concentration.
Key Pathways Involved:
- AHR Activation : FICZ activates AHR, leading to the transcription of genes involved in detoxification processes.
- CYP1A1 Induction : Enhanced expression of CYP1A1 facilitates the metabolism of xenobiotics and endogenous compounds.
- Feedback Regulation : FICZ-induced AHR activation triggers a negative feedback loop that regulates its own degradation .
Immune Modulation
FICZ has been shown to influence immune responses significantly. Depending on the dosage, it can promote differentiation into T helper 17 (Th17) cells or regulatory T cells (Tregs), thus modulating inflammatory responses:
- Low Doses : Promote Treg differentiation and anti-inflammatory responses.
- High Doses : Induce Th17 differentiation leading to pro-inflammatory cytokine production .
Toxicological Studies
Research using zebrafish embryos has highlighted the toxic effects associated with FICZ exposure, particularly when cytochrome P450 enzymes are inhibited:
- Increased Mortality : Higher mortality rates observed in embryos exposed to FICZ when CYP1A was knocked down.
- Developmental Abnormalities : Incidence of pericardial edema and circulation failure was significantly increased in treated embryos .
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 5,11-Dihydro-2,10-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde?
- Methodological Answer : The compound is typically synthesized via cyclization and oxidative dehydrogenation. For example, Cadogan cyclization using triethyl phosphite under microwave irradiation has been applied to generate the indolo[3,2-b]carbazole core, followed by oxidation to introduce the carboxaldehyde group (e.g., in-situ oxidative dehydrogenation for metal-organic framework (MOF) precursors) . Key steps include purification via column chromatography (petroleum ether/ethyl acetate) and recrystallization from dichloromethane/propanol-2 to achieve >95% purity .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?
- Methodological Answer :
- X-ray crystallography : Used to confirm planarity of the pentacyclic framework, bond lengths (e.g., C–N bonds ≈1.38–1.39 Å), and dihedral angles (e.g., −88.2° for O-methyl units) .
- NMR spectroscopy : ¹H and ¹³C NMR (e.g., in CDCl₃ or DMSO-d₆) resolve aromatic protons and substituents like hydroxyl and carboxaldehyde groups .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., C₁₉H₁₄N₂O₃) and fragmentation patterns .
Advanced Research Questions
Q. What challenges arise in optimizing regioselectivity during the synthesis of substituted indolo[3,2-b]carbazole derivatives?
- Methodological Answer : Regioselectivity is influenced by reaction conditions and substituent positioning. For example:
- Microwave-assisted synthesis enhances reaction efficiency but requires precise temperature control (e.g., 483 K for Cadogan cyclization) to avoid side products .
- Steric and electronic effects of substituents (e.g., hydroxyl vs. methoxy groups) impact cyclization yields. Computational modeling (DFT) can predict reactive sites to guide synthetic design .
Q. How can this compound be functionalized for applications in metal-organic frameworks (MOFs)?
- Methodological Answer : The carboxaldehyde group enables post-synthetic modification. For MOF fabrication:
- Coordination chemistry : The aldehyde reacts with amine-functionalized linkers (e.g., 1,4-diaminobenzene) to form Schiff base ligands, which coordinate with metals like Zn²⁺ or Cu²⁺ .
- In-situ oxidative dehydrogenation converts dihydro-indolocarbazole precursors into conjugated ligands, enhancing MOF stability and porosity .
Q. How should researchers address discrepancies in crystallographic data versus computational structural predictions?
- Methodological Answer :
- Validate computational models (e.g., DFT-optimized geometries) against experimental X-ray data (e.g., bond lengths, angles) to identify deviations .
- Thermal ellipsoid analysis in crystallography can reveal dynamic disorder or solvent effects not captured in static models .
- Cross-validate spectroscopic data : For instance, compare NMR chemical shifts with predicted values from software like ACD/Labs or ChemDraw .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
